molecular formula C12H24S B3819659 (decylthio)ethylene

(decylthio)ethylene

Cat. No.: B3819659
M. Wt: 200.39 g/mol
InChI Key: GWMKOAFMMPYTDH-UHFFFAOYSA-N
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Description

Ethylene (also known as ethene) is a hydrocarbon which has the formula C2H4 or H2C=CH2 . It is a colorless, flammable gas with a faint “sweet and musky” odor when pure . It is the simplest alkene (a hydrocarbon with carbon–carbon double bonds) .


Synthesis Analysis

Ethylene is produced in the petrochemical industry by steam cracking. In this process, hydrocarbons and steam are heated to 750–950 °C, causing the hydrocarbon molecules to break apart and form a lot of ethylene .


Molecular Structure Analysis

Ethylene is a simple molecule, consisting of two carbon atoms double-bonded to each other, with each carbon atom also bonded to two hydrogen atoms .


Chemical Reactions Analysis

Ethylene participates in many chemical reactions. It can be polymerized to create polyethylene, a common plastic. It can also be oxidized to create ethylene oxide, which can be converted into ethylene glycol, used in antifreeze and to make polyester fibers and films .


Physical and Chemical Properties Analysis

Ethylene is a colorless gas with a sweet odor. It has a boiling point of -103.7 °C and a melting point of -169.2 °C .

Mechanism of Action

In plants, ethylene acts as a hormone, regulating many aspects of growth and development. It binds to ethylene receptors in plant cells, initiating a signal transduction pathway .

Safety and Hazards

Ethylene is extremely flammable and is classified as a simple asphyxiant. It may cause drowsiness or dizziness .

Future Directions

The global demand for ethylene is forecasted to rise, with potential for increased production from renewable sources .

Properties

IUPAC Name

1-ethenylsulfanyldecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24S/c1-3-5-6-7-8-9-10-11-12-13-4-2/h4H,2-3,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMKOAFMMPYTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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